5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 3-amino-2-phenylpropylamine with 2,6-dioxopiperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its immunomodulatory and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to interact with ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors such as IKAROS family zinc finger 1 (IKZF1) and IKZF3. This interaction results in pleiotropic antitumor effects and modulation of the immune response .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindole core but differs in its side chains.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with distinct pharmacological effects
Uniqueness
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to act as a ligand in targeted protein degradation makes it particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N4O4/c23-11-14(13-4-2-1-3-5-13)12-24-15-6-7-16-17(10-15)22(30)26(21(16)29)18-8-9-19(27)25-20(18)28/h1-7,10,14,18,24H,8-9,11-12,23H2,(H,25,27,28) |
InChI Key |
SPWVZNLJNMUDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(CN)C4=CC=CC=C4 |
Origin of Product |
United States |
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